molecular formula C11H15F2N B12972085 1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine

1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B12972085
M. Wt: 199.24 g/mol
InChI Key: QWNVSXRTZFIEAG-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a dimethylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method is the reductive amination of 2,5-difluorobenzaldehyde with 2,2-dimethylpropan-1-amine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-amine: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-amine: Similar structure but with chlorine atoms instead of fluorine.

    1-(2,5-Dimethoxyphenyl)-2,2-dimethylpropan-1-amine: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15F2N/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,10H,14H2,1-3H3

InChI Key

QWNVSXRTZFIEAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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